N-[(furan-2-yl)methyl]-3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanamide
Description
This compound features a propanamide backbone with a thiazole core substituted at the 2-position by a (4-methoxyphenyl)carbamoyl amino group and at the 4-position by a furan-2-ylmethyl moiety via an amide linkage.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-26-15-7-4-13(5-8-15)21-18(25)23-19-22-14(12-28-19)6-9-17(24)20-11-16-3-2-10-27-16/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,20,24)(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOMEGNEMDKNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from the Arab Journal of Pharmaceutical Sciences (2020)
Compounds 7c–7f and 7l () share a thiazole core but differ in substituents and linker groups:
- Backbone : 1,3,4-Oxadiazole-sulfanyl-propanamide vs. direct thiazole-propanamide linkage in the target compound.
- Substituents : Methyl, dimethyl, or ethoxy groups on phenyl rings (e.g., 7l : 4-ethoxyphenyl vs. 4-methoxyphenyl in the target).
- Physical Properties :
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| Target | C₁₉H₂₀N₄O₄S* | ~424.45 | Not reported |
| 7l | C₁₆H₁₇N₅O₂S₂ | 375.47 | 177–178 |
*Estimated based on structural analysis.
The absence of oxadiazole in the target may improve metabolic stability, while the 4-methoxy group enhances lipophilicity compared to ethoxy in 7l .
Thiazole-Containing Anticancer Agents ()
Compounds 14–20 feature a quinazolinone-thio-propanamide scaffold. Key comparisons:
- Core Heterocycle: Quinazolinone vs. thiazole in the target. Quinazolinones are planar and may intercalate with DNA, whereas thiazoles offer rigidity for targeted binding.
- Substituent Effects: 14 (4-chlorophenyl, MGI% = 19%) vs. 16 (4-methoxyphenyl, MGI% = 16%): Chlorine’s electron-withdrawing effect may enhance cytotoxicity, but methoxy improves solubility. The target’s carbamoyl amino group could mimic these substituents’ hydrogen-bonding interactions .
Formyl Peptide Receptor-Targeting Analogs ()
The compound in , (2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide, shares the 4-methoxyphenyl carbamoyl group with the target but includes an indole-pyridyl system for brain penetration.
Furan-Containing Derivatives ()
- V002-9269 (): Contains a phenylamino-thiazole and trifluoromethylbenzyl group. The trifluoromethyl group increases lipophilicity (ClogP ~3.5) compared to the target’s methoxyphenyl (ClogP ~2.8).
- Y041-7700 (): Imidazolidinone-furan derivatives lack the thiazole-carbamoyl motif but share furan’s aromaticity. Their imidazolidinone core may confer protease resistance, unlike the target’s amide bonds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
